molecular formula C10H12BrFO B599960 1-Bromo-4-butoxy-2-fluorobenzene CAS No. 155854-29-8

1-Bromo-4-butoxy-2-fluorobenzene

Cat. No.: B599960
CAS No.: 155854-29-8
M. Wt: 247.107
InChI Key: QQZQZZKHAQDOQS-UHFFFAOYSA-N
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Description

1-Bromo-4-butoxy-2-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at position 1, a butoxy group (OCH₂CH₂CH₂CH₃) at position 4, and fluorine (F) at position 2. This compound’s structure combines electron-withdrawing (Br, F) and electron-donating (butoxy) substituents, influencing its reactivity and physical properties.

Properties

IUPAC Name

1-bromo-4-butoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZQZZKHAQDOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-butoxy-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-butoxy-2-fluorobenzene using bromine or a bromine source in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-butoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-butoxy-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used to modify biological molecules for studying their functions.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their properties based on evidence:

Compound Name Substituents Molecular Formula CAS Number Hazard Codes (GHS) Key Differences vs. Target Compound
1-Bromo-4-butoxy-2-fluorobenzene Br, OCH₂CH₂CH₂CH₃, F C₁₀H₁₂BrFO Not provided Not available Reference compound for comparison.
1-Bromo-2-fluoro-4-phenylmethoxybenzene Br, F, OCH₂C₆H₅ (benzyloxy) C₁₃H₁₀BrFO 185346-79-6 Not specified Benzyloxy group (bulkier, aromatic) vs. butoxy.
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Br, F, OCH₃, NO₂ C₇H₄BrFNO₃ - H302, H315, H319, H335 Nitro group (electron-withdrawing) increases toxicity.
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br, F, OCF₃ C₇H₃BrF₄O 105529-58-6 Not specified Trifluoromethoxy (strongly electron-withdrawing) vs. butoxy.
1-Bromo-4-fluorobenzene Br, F C₆H₄BrF 460-00-4 Not specified Lacks alkoxy substituent; simpler structure.

Key Observations:

  • Substituent Size and Polarity: The butoxy group in the target compound is larger and more lipophilic than methoxy or benzyloxy groups, likely increasing its solubility in organic solvents but reducing water solubility.
  • Electronic Effects: The butoxy group (electron-donating via oxygen’s lone pairs) activates the benzene ring toward electrophilic substitution, while bromine and fluorine (electron-withdrawing) deactivate it. This interplay directs reactivity to specific positions.

Physical Properties

  • Boiling Point/Melting Point: Longer alkoxy chains (e.g., butoxy) increase molecular weight and van der Waals interactions, likely raising boiling points compared to methoxy or benzyloxy analogues.
  • Solubility: The butoxy group’s hydrophobicity reduces aqueous solubility relative to smaller alkoxy substituents.

Toxicity and Handling

  • Bromo-Fluoro-Benzene Derivatives: Compounds like 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene and 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene are classified as harmful (H302) and irritants (H315, H319). The target compound likely requires similar precautions.
  • First-Aid Measures: Immediate removal of contaminated clothing and medical consultation are advised for exposure to related compounds .

Biological Activity

1-Bromo-4-butoxy-2-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activity. This compound features a bromine atom, a fluorine atom, and a butoxy group attached to a benzene ring, which contribute to its unique chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C10H12BrF. Its structure includes:

  • Bromine (Br) : A halogen that can participate in nucleophilic substitution reactions.
  • Fluorine (F) : Enhances binding affinity to certain biological targets.
  • Butoxy Group : Increases solubility and influences membrane permeability.

The mechanism of action of this compound involves several key interactions:

  • Hydrogen Bonding : The presence of the butoxy group allows for hydrogen bonding with biological macromolecules.
  • Van der Waals Forces : Contributes to the compound's overall stability and interaction with target sites.
  • Halogen Bonding : The bromine and fluorine atoms can engage in halogen bonding, which may enhance the compound's biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been tested against various cancer cell lines:

CompoundCell LineIC50 (μM)Effect
Compound AMCF7 (Breast Cancer)25.72 ± 3.95Induces apoptosis
Compound BU87 (Glioblastoma)45.2 ± 13.0Cytotoxic effects

These findings suggest that the structural characteristics of this compound may confer similar anticancer activities, potentially making it a candidate for further drug development .

Interaction with Biomolecules

The interaction profile of this compound with various biomolecules has been explored in several studies. It has been observed to interact with:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptors : Binding studies have suggested potential interactions with receptors that regulate cell growth and apoptosis.

Case Studies

A notable study investigated the pharmacological properties of related compounds, revealing insights into their mechanisms and therapeutic potentials. The study highlighted the importance of substituent positioning on the benzene ring in determining biological activity:

  • Substitution Effects : Variations in the position of bromine and fluorine significantly impacted the compound's ability to inhibit tumor growth.
  • Synergistic Effects : Combinations of halogenated compounds demonstrated enhanced efficacy against cancer cell lines.

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